Buformin hydrochloride, chemically known as N-butyl-1-carbamimidamidomethanimidamide hydrochloride, is an oral antidiabetic medication belonging to the biguanide class. It is structurally related to metformin and phenformin, both of which are also used for managing diabetes. Buformin hydrochloride is characterized as a fine, white to slightly yellow crystalline powder that is odorless and has a weakly acidic bitter taste. It was first synthesized in 1957 and has been primarily used to manage hyperglycemia in diabetic patients, although it has been withdrawn from the market in many countries due to safety concerns, particularly the risk of lactic acidosis .
The synthesis of buformin hydrochloride involves a reaction between butylamine and 2-cyanoguanidine. The process typically includes the following steps:
The detailed synthesis can be complex, involving various solvents and purification methods to ensure high purity and yield of the final product .
Buformin hydrochloride has a molecular formula of and a molecular weight of approximately 193.68 g/mol. Its structural formula can be represented as follows:
Buformin hydrochloride participates in various chemical reactions typical of biguanides:
Buformin hydrochloride acts primarily by delaying glucose absorption from the gastrointestinal tract and enhancing insulin sensitivity. Its mechanism includes:
Pharmacokinetic studies indicate that after oral administration, approximately 90% of buformin is recovered in urine, with an elimination half-life of about two hours .
Buformin hydrochloride exhibits several notable physical and chemical properties:
Despite its historical significance as an antidiabetic agent, ongoing research continues to explore its mechanisms and potential applications in other fields such as oncology and virology.
The biguanide class of antidiabetic drugs originated from the natural compound galegine, isolated from Galega officinalis (French lilac), which demonstrated blood-glucose-lowering properties in the early 20th century [4] [7]. Synthetic biguanides were developed in the 1950s, with buformin (1-butylbiguanide hydrochloride) introduced alongside phenformin (phenethylbiguanide) and metformin (dimethylbiguanide). Buformin was synthesized in 1957 and marketed by the German pharmaceutical company Grünenthal as Silubin [1] [10]. Its chemical structure features a butyl side chain attached to the biguanide core, distinguishing it from phenformin’s phenethyl group and metformin’s dimethyl moiety [1].
Buformin’s initial clinical appeal stemmed from its potent antihyperglycemic effects, particularly in reducing postprandial glucose levels. Unlike sulfonylureas, biguanides did not stimulate insulin secretion but enhanced peripheral glucose uptake and suppressed hepatic gluconeogenesis [1] [9]. Studies highlighted buformin’s higher potency than metformin in animal models, though it was less potent than phenformin [1] [4]. By the 1960s, buformin was widely prescribed in Europe and Japan, often formulated as a sustained-release preparation (Silubin Retard) to prolong its therapeutic effect [1].
Table 1: Key Biguanides in Antidiabetic Therapy
Compound | Year Introduced | Brand Name(s) | Structural Feature |
---|---|---|---|
Phenformin | 1957 | DBI | Phenethylbiguanide |
Buformin | 1958 | Silubin | Butylbiguanide |
Metformin | 1959 | Glucophage | Dimethylbiguanide |
In the 1970s, buformin and phenformin faced regulatory withdrawal in most Western countries due to an association with lactic acidosis, a rare but fatal complication [1] [4]. The risk was dose-dependent and linked to impaired renal excretion, leading to drug accumulation. Buformin’s toxic threshold was identified at plasma concentrations >0.60 μg/mL, with lactic acidosis occurring at daily doses >250–300 mg [1] [2]. Phenformin’s higher lipophilicity and stronger complex I inhibition made its risk profile worse, while metformin’s superior safety ensured its survival [4] [9].
Despite withdrawals, buformin remained available in select markets, including Romania, Hungary, Taiwan, and Japan, where clinical practice emphasized strict renal monitoring [1] [4]. Renewed interest emerged in the 2000s when epidemiological studies suggested biguanides might reduce cancer risk in diabetic patients [1] [9]. Buformin’s revival in metabolic research was fueled by its potent activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR pathway, mechanisms relevant to oncology [1] [2]. Notably, buformin showed superior antitumor effects compared to metformin in preclinical models of breast, prostate, and endometrial cancers [1] [2] [9].
Table 2: Regulatory Status and Research Revival of Buformin
Period | Regulatory Status | Key Events |
---|---|---|
1958–1970s | Approved globally | Widely prescribed for type 2 diabetes |
Late 1970s | Withdrawn (USA, Western Europe) | Lactic acidosis concerns; market retention in Eastern Europe/Asia |
2000s–Present | Research repurposing | Studies highlighting anticancer and antiviral properties |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7